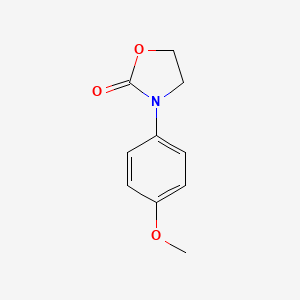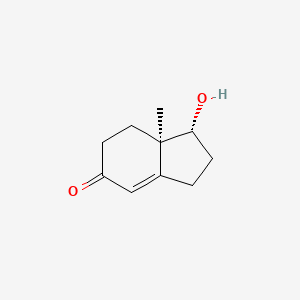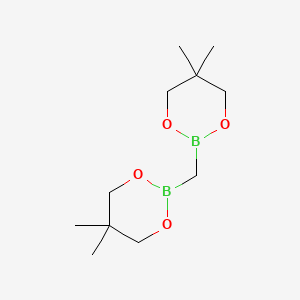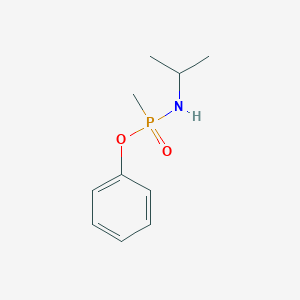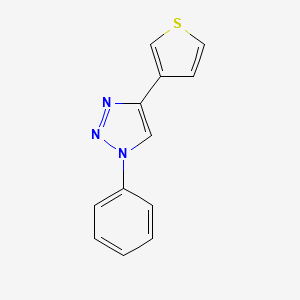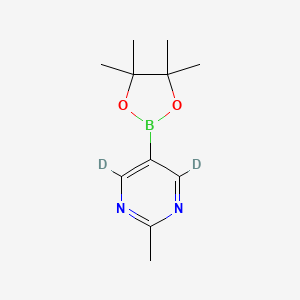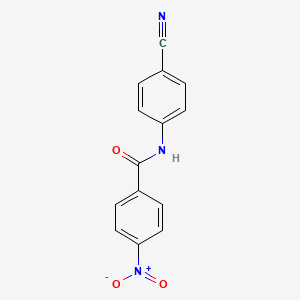
N-(4-cyanophenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-4-nitrobenzamide is an organic compound that features both a cyano group and a nitro group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-nitrobenzamide typically involves the reaction of 4-cyanobenzoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-cyanophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-amino-N-(4-cyanophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-nitro-N-(4-carboxyphenyl)benzamide or other oxidized derivatives.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which N-(4-cyanophenyl)-4-nitrobenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both cyano and nitro groups allows the compound to participate in various electronic interactions, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-cyanophenyl)benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-nitrophenyl)benzamide:
N-(4-cyanophenyl)-4-aminobenzamide: The amino group provides different reactivity compared to the nitro group.
Uniqueness
N-(4-cyanophenyl)-4-nitrobenzamide is unique due to the presence of both cyano and nitro groups, which confer distinct electronic properties and reactivity
Propiedades
Fórmula molecular |
C14H9N3O3 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O3/c15-9-10-1-5-12(6-2-10)16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,(H,16,18) |
Clave InChI |
HHSJVJRXUKWNBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)
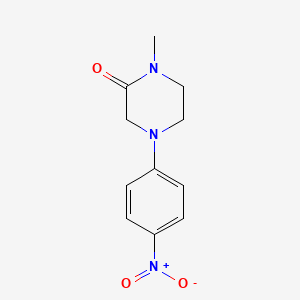
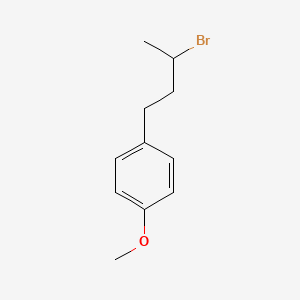

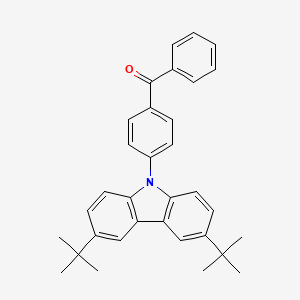
![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
